N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]cyclohex-3-ene-1-carboxamide
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Overview
Description
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]cyclohex-3-ene-1-carboxamide is a synthetic organic compound that features a cyclohexene ring, a carboxamide group, and a substituted thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]cyclohex-3-ene-1-carboxamide typically involves the following steps:
Formation of the substituted thiophene ring: This can be achieved through a halogenation reaction where thiophene is treated with chlorine to introduce the chlorine atom at the 5-position.
Attachment of the methoxyethyl group: This step involves the alkylation of the substituted thiophene with a suitable methoxyethyl halide under basic conditions.
Formation of the cyclohexene ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction involving a diene and a dienophile.
Coupling of the thiophene and cyclohexene derivatives: This step involves the formation of the carboxamide linkage through an amide coupling reaction, typically using reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]cyclohex-3-ene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while substitution could introduce a new functional group in place of the chlorine atom.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]cyclohex-3-ene-1-carboxamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be determined by the nature of these interactions and the biological systems in which they occur.
Comparison with Similar Compounds
Similar Compounds
N-(2-(5-bromothiophen-2-yl)-2-methoxyethyl)cyclohex-3-enecarboxamide: Similar structure with a bromine atom instead of chlorine.
N-(2-(5-chlorothiophen-2-yl)-2-ethoxyethyl)cyclohex-3-enecarboxamide: Similar structure with an ethoxy group instead of a methoxy group.
Uniqueness
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]cyclohex-3-ene-1-carboxamide is unique due to the specific combination of functional groups and the spatial arrangement of its atoms, which can impart distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]cyclohex-3-ene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2S/c1-18-11(12-7-8-13(15)19-12)9-16-14(17)10-5-3-2-4-6-10/h2-3,7-8,10-11H,4-6,9H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDSHXPSYFIGDML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1CCC=CC1)C2=CC=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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